molecular formula C6H3BrO4 B2500892 5-Bromo-2-formylfuran-3-carboxylic acid CAS No. 1824373-39-8

5-Bromo-2-formylfuran-3-carboxylic acid

Cat. No.: B2500892
CAS No.: 1824373-39-8
M. Wt: 218.99
InChI Key: WZXLZJYEHOSMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-formylfuran-3-carboxylic acid is an organic compound with the molecular formula C6H3BrO4 It is a derivative of furan, a heterocyclic aromatic compound, and contains both a bromine atom and a formyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-formylfuran-3-carboxylic acid typically involves the bromination of a furan derivative followed by formylation and carboxylation reactions. One common method includes the bromination of 2-formylfuran-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-formylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 5-Bromo-2-carboxyfuran-3-carboxylic acid.

    Reduction: 5-Bromo-2-hydroxymethylfuran-3-carboxylic acid.

    Substitution: 5-Methoxy-2-formylfuran-3-carboxylic acid or 5-Cyano-2-formylfuran-3-carboxylic acid.

Scientific Research Applications

5-Bromo-2-formylfuran-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-formylfuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-fluoropyridine-2-carboxylic acid: Similar in structure but contains a fluorine atom instead of a formyl group.

    3-Bromo-2-formylfuran: Lacks the carboxylic acid group present in 5-Bromo-2-formylfuran-3-carboxylic acid.

    5-Formyl-2-furoic acid: Similar but lacks the bromine atom.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a formyl group on the furan ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

5-Bromo-2-formylfuran-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique chemical structure that includes a furan ring, a formyl group, and a carboxylic acid functional group. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

The compound has also been evaluated for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Binding : It may bind to receptors on the surface of cells, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, contributing to its cytotoxic effects.

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted on various bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against tested pathogens, indicating strong antimicrobial potential .
  • Anticancer Activity Assessment :
    • In vitro assays demonstrated that the compound reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines by over 50% at concentrations above 20 µM after 48 hours of treatment .

Data Table: Biological Activities Summary

Activity TypeTarget Organisms/CellsIC50/MIC ValuesMechanism
AntimicrobialGram-positive bacteria15-30 µg/mLMembrane disruption
Gram-negative bacteria20-40 µg/mLMetabolic interference
AnticancerMCF-7 (breast cancer)>20 µMApoptosis induction
HT-29 (colon cancer)>20 µMCaspase activation

Properties

IUPAC Name

5-bromo-2-formylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO4/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXLZJYEHOSMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1C(=O)O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824373-39-8
Record name 5-bromo-2-formylfuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.